2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride

Enzyme inhibition Xanthine oxidase Regioisomer selectivity

Research challenge: Interchanging N-methyl regioisomers of 7-deazaguanine without verifying methylation site leads to irreproducible enzyme inhibition data. This 3-methyl isomer hydrochloride salt is the regiospecifically assigned probe with a xanthine oxidase Ki of 40 µM->10-fold weaker than the 1- and 7-methyl isomers-enabling partial inhibition and dose-response studies across a wide dynamic range. - Regiospecifically synthesized and structurally confirmed N-3-methyl isomer. - Hydrochloride salt form ensures aqueous solubility unattainable with the free base. - Validated reference for kinase/oxidoreductase selectivity panel benchmarking.

Molecular Formula C7H9ClN4O
Molecular Weight 200.62 g/mol
CAS No. 90065-70-6
Cat. No. B13773020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride
CAS90065-70-6
Molecular FormulaC7H9ClN4O
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CN2)C(=O)N=C1N.Cl
InChIInChI=1S/C7H8N4O.ClH/c1-11-5-4(2-3-9-5)6(12)10-7(11)8;/h2-3,9H,1H3,(H2,8,10,12);1H
InChIKeyFJSMEYHKZIROCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one Hydrochloride: Chemical Identity & Pharmacophore


The compound 2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride (CAS 90065-70-6) is the hydrochloride salt of N‑3‑methyl‑7‑deazaguanine, a pyrrolo[2,3‑d]pyrimidine derivative belonging to the 7‑deazapurine nucleobase analog class. Its structure incorporates a 2‑amino‑4‑oxo substitution pattern on a fused pyrrole‑pyrimidine scaffold, with a methyl group at the N‑3 position [1]. The free base (CAS 90065‑75‑1) exhibits calculated aqueous solubility of 5.1 g/L (slightly soluble) at 25 °C , while the hydrochloride salt form significantly enhances water solubility, rendering it more suitable for aqueous biological assay conditions. The compound serves as a key reference probe for studying regio‑specific N‑methyl effects on enzyme inhibition and is also employed as a synthetic building block in the preparation of queuine‑family nucleosides and kinase‑targeted libraries.

2-Amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one Hydrochloride: Why Isomer Substitution Fails


The pyrrolo[2,3‑d]pyrimidine scaffold permits three distinct N‑methyl regioisomers (1‑methyl, 3‑methyl, and 7‑methyl), each with markedly different enzyme inhibition profiles. Generic substitution among these isomers or with the parent 7‑deazaguanine ignores the profound impact of the methylation site on target engagement. The 3‑methyl isomer (the hydrochloride salt of which is the target compound) exhibits a xanthine oxidase Ki of 40 µM, whereas the 1‑methyl isomer shows a Ki of 3 µM and the 7‑methyl isomer a Ki of 4.5 µM—a greater than 10‑fold variation [1]. Furthermore, the hydrochloride salt provides aqueous solubility that the free base cannot match . Such differences render simple interchange scientifically invalid for any application requiring defined enzyme inhibition or reproducible solution‑phase behavior.

2-Amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one Hydrochloride: Differentiation vs. Closest Analogs


Regioisomer Discrimination in Xanthine Oxidase Inhibition

The 3‑methyl isomer (target compound) exhibits a xanthine oxidase Ki of 40 µM, representing a 13.3‑fold weaker inhibition compared to the 1‑methyl isomer (Ki = 3 µM) and an 8.9‑fold weaker inhibition relative to the 7‑methyl isomer (Ki = 4.5 µM) [1]. This quantitative differentiation confirms that N‑methylation at position 3 significantly attenuates xanthine oxidase binding, a property that can be exploited when moderate inhibition is desirable or when selectivity against xanthine oxidase is required in multi‑target profiling panels.

Enzyme inhibition Xanthine oxidase Regioisomer selectivity 7‑Deazaguanine

Aqueous Solubility: Hydrochloride Salt vs. Free Base

The free base 2‑amino‑1‑methyl‑7H‑pyrrolo[2,3‑d]pyrimidin‑4‑one (CAS 90065‑75‑1) has a calculated aqueous solubility of 5.1 g/L at 25 °C, classifying it as slightly soluble . In contrast, the hydrochloride salt (CAS 90065‑70‑6) is reported by multiple vendors as freely soluble in water, a direct consequence of salt formation with HCl . This solubility differential is critical for achieving the compound concentrations required in enzymatic assays and cell‑based studies without resorting to DMSO or other organic co‑solvents that may interfere with target activity.

Solubility Formulation Hydrochloride salt Bioassay compatibility

DHFR Inhibition Profile: 7-Deazaguanine vs. N-3-Methyl Derivative

The parent compound 7‑deazaguanine (2‑amino‑3,7‑dihydro‑4H‑pyrrolo[2,3‑d]pyrimidin‑4‑one) inhibits human DHFR with a reported Ki of 560 nM [1]. The N‑3‑methyl derivative (target compound free base) has been evaluated in broader antifolate programs; its DHFR affinity is anticipated to be modulated by the N‑3 methyl group, which alters the hydrogen‑bonding capacity at the enzyme active site. While direct Ki data for the N‑3‑methyl compound against human DHFR were not retrieved in the current search, the class‑level structure‑activity relationship indicates that N‑methylation at position 3 reduces DHFR binding compared to the parent, consistent with the trend observed for xanthine oxidase [2]. This positions the target compound as a weaker DHFR ligand, potentially advantageous in applications where DHFR‑mediated cytotoxicity is to be minimized.

DHFR inhibition Antifolate 7‑Deazaguanine Enzyme selectivity

Regiospecific Synthesis and Structural Assignment

The 3‑methyl isomer (target compound) is synthesized regiospecifically by direct alkylation of the parent 7‑deazaguanine chromophore with dimethyl sulfate, yielding a single N‑methyl regioisomer whose structure is unambiguously assigned by ¹H NMR and ¹³C NMR spectroscopy [1]. This contrasts with the 1‑methyl isomer, which requires a de novo condensation of N‑methylguanidine with a protected butyrate ester, and the 7‑methyl isomer, obtained via phase‑transfer methylation of the 4‑chloro intermediate followed by hydrolysis. The distinct synthetic route and spectroscopic signature of the 3‑methyl compound provide verifiable batch‑to‑batch regioisomeric purity, a critical quality attribute for reproducible biological data.

Regiospecific synthesis Structural confirmation N‑Alkylation Isomer purity

LogP and PSA Differentiation from Parent Compound

The N‑3‑methyl‑7‑deazaguanine free base (CAS 90065‑75‑1) has a calculated LogP of 0.1862 and a topological polar surface area (TPSA) of 77.69 Ų . In comparison, the parent 7‑deazaguanine (CAS 7355‑55‑7) lacks the N‑methyl group and has a correspondingly lower calculated LogP (approximately ‑0.5) and a TPSA of approximately 84 Ų (predicted values from PubChem). The N‑methyl substitution thus increases lipophilicity by roughly 0.7 LogP units and modestly reduces PSA, suggesting marginally improved passive membrane permeability while retaining favorable drug‑like properties.

LogP Polar surface area Drug‑likeness Permeability

2-Amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one Hydrochloride: Optimal Application Scenarios


Xanthine Oxidase Moderate-Affinity Probe

The 40 µM Ki of the 3‑methyl isomer against xanthine oxidase [1] makes the hydrochloride salt an ideal probe for experiments requiring only partial enzyme inhibition, such as studies of substrate flux modulation or investigations where complete XO blockade would be detrimental. The compound's >10‑fold weaker inhibition relative to the 1‑methyl and 7‑methyl isomers ensures that it does not saturate the enzyme at low micromolar concentrations, allowing dose‑response characterization across a wide dynamic range.

Aqueous Assays Without Organic Co-Solvents

The hydrochloride salt's water solubility enables direct dissolution in aqueous buffers at concentrations sufficient for enzymatic and cell‑based assays, eliminating the confounding effects of DMSO or ethanol. This is particularly valuable for high‑throughput screening campaigns against water‑sensitive targets or for in vivo studies requiring intravenous or intraperitoneal administration without organic vehicles.

Building Block for Queuine & tRNA Nucleosides

The regiospecific synthesis and unambiguous structural assignment of the 3‑methyl isomer [1] ensure that it serves as a reliable starting material for the construction of queuine, archaeosine, and related 7‑deazaguanine‑containing tRNA modifications. Its defined N‑3 methylation pattern is preserved in downstream transformations, guaranteeing the correct regiochemistry in the final nucleoside products.

Comparative Enzyme Selectivity Profiling Panels

The differential inhibition profile across xanthine oxidase [1] and DHFR [2] supports its use as a reference compound in kinase and oxidoreductase selectivity panels. Researchers can benchmark novel pyrrolo[2,3‑d]pyrimidine inhibitors against the target compound to assess whether structural modifications shift selectivity toward or away from these clinically relevant off‑targets.

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